molecular formula C20H35ClN2O B2721505 N-[1-(Adamantan-1-YL)ethyl]-2-(cyclohexylamino)acetamide hydrochloride CAS No. 1052518-53-2

N-[1-(Adamantan-1-YL)ethyl]-2-(cyclohexylamino)acetamide hydrochloride

Cat. No.: B2721505
CAS No.: 1052518-53-2
M. Wt: 354.96
InChI Key: WTSUIAKDTVQANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties N-[1-(Adamantan-1-YL)ethyl]-2-(cyclohexylamino)acetamide hydrochloride (CAS: CM974199) is a synthetic adamantane-derived compound featuring a central acetamide backbone. The adamantane moiety is linked via an ethyl chain to the nitrogen of the acetamide group, while the carbonyl carbon is substituted with a cyclohexylamino group. The hydrochloride salt enhances solubility and stability for pharmacological applications .

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2-(cyclohexylamino)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O.ClH/c1-14(22-19(23)13-21-18-5-3-2-4-6-18)20-10-15-7-16(11-20)9-17(8-15)12-20;/h14-18,21H,2-13H2,1H3,(H,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSUIAKDTVQANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CNC4CCCCC4.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ritter Reaction for Adamantane Functionalization

The Ritter reaction serves as the foundational step for introducing the adamantyl moiety. In this method, adamantane reacts with acetonitrile in the presence of fuming nitric acid (HNO₃) and cyclohexane as a solvent. The reaction proceeds via nitrilium ion intermediates, yielding N-(1-adamantyl)acetamide as a primary product. Cyclohexane facilitates phase separation, enabling efficient recovery of unreacted adamantane and nitric acid. This method achieves yields of 70–75% under optimized conditions (24 hours, 25°C).

Acylation of Adamantyl Ethylamine

N-[1-(Adamantan-1-YL)ethyl]amine intermediates are acylated with 2-chloroacetyl chloride to form N-[1-(Adamantan-1-YL)ethyl]-2-chloroacetamide. This step requires anhydrous conditions, typically using dichloromethane (DCM) and triethylamine (Et₃N) to scavenge HCl. The reaction is monitored via thin-layer chromatography (TLC), with purification by silica gel chromatography (hexane/ethyl acetate, 5:1).

Nucleophilic Substitution with Cyclohexylamine

The chloro group in N-[1-(Adamantan-1-YL)ethyl]-2-chloroacetamide undergoes nucleophilic displacement with cyclohexylamine. This step employs polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 12–18 hours. Fe(OAc)₂ and HCl (1 M) are added catalytically to enhance reaction efficiency, achieving substitution yields of 85–90%.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt using hydrogen chloride (HCl) gas in diethyl ether or ethanol. Crystallization from ethanol/ether mixtures yields the final product with >99% purity, confirmed by melting point (198–200°C) and elemental analysis.

Optimization and Comparative Analysis

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the Ritter reaction. Using acetonitrile and HNO₃ under 300 W for 30 minutes reduces reaction time by 80% while maintaining a 71% yield. This method minimizes solvent waste and energy consumption, aligning with green chemistry principles.

Solvent and Catalyst Screening

Parameter Ritter Reaction (Traditional) Microwave Method
Reaction Time 24 hours 30 minutes
Temperature 25°C 100°C
Yield 70–75% 71%
Solvent Recovery Cyclohexane (90%) Not required
Environmental Impact Moderate Low

Data derived from.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.65–1.70 (m, 12H, adamantane-H), 3.21 (q, J = 6.8 Hz, 2H, CH₂NH), 3.45 (s, 2H, COCH₂), 3.82 (m, 1H, cyclohexyl-H).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 28.9 (adamantane-C), 42.1 (COCH₂), 54.3 (CH₂NH), 169.8 (C=O).
  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity >99%. Mass spectrometry (ESI-MS) shows [M+H]⁺ at m/z 256.3.

Challenges and Limitations

  • Adamantane Reactivity : Adamantane’s high symmetry and stability necessitate aggressive conditions (e.g., HNO₃), increasing corrosion risks.
  • Byproduct Formation : Competing reactions during acylation generate N-chloroacetyl derivatives, requiring meticulous purification.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Adamantan-1-YL)ethyl]-2-(cyclohexylamino)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantyl or cyclohexyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of the original compound, such as oxo derivatives, amine derivatives, and substituted adamantane or cyclohexyl compounds .

Scientific Research Applications

Biological Activities

Research indicates that N-[1-(Adamantan-1-YL)ethyl]-2-(cyclohexylamino)acetamide hydrochloride exhibits a range of biological activities:

Antiviral Activity

The compound shows potential antiviral properties, particularly against influenza viruses. It is believed to interfere with viral replication processes.

Anticancer Potential

Studies have demonstrated that similar adamantane derivatives can inhibit cancer cell proliferation. The compound has shown dose-dependent inhibition of cell growth in various cancer cell lines.

Concentration (µM)Cell Viability (%)
0100
1070
2545

Neuroprotective Effects

Due to its ability to modulate neurotransmitter systems, this compound may provide neuroprotective benefits, making it a candidate for treating neurodegenerative diseases like Alzheimer's.

Scientific Research Applications

The compound has numerous applications across various scientific domains:

Chemistry

It serves as a building block for synthesizing more complex molecules and materials, contributing to advancements in organic synthesis.

Biology

Its unique structure allows researchers to investigate biological processes and interactions, providing insights into drug development and therapeutic mechanisms.

Industry

The compound can be utilized in developing advanced materials with specific properties, such as enhanced stability and rigidity.

Mechanism of Action

The mechanism of action of N-[1-(Adamantan-1-YL)ethyl]-2-(cyclohexylamino)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid scaffold that can interact with biological macromolecules, potentially inhibiting or modulating their activity. The compound may also interact with cellular membranes, affecting their fluidity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogs with Modified Amine Substituents

N-[1-(Adamantan-1-YL)ethyl]-2-(piperidin-1-yl)acetamide Hydrochloride (CM974198)
  • Molecular Formula : $ C{19}H{32}ClN_2O $.
  • Structural Difference: Piperidin-1-yl replaces cyclohexylamino.
  • Bioactivity: Piperidine derivatives often exhibit enhanced CNS penetration due to reduced steric hindrance .
N-(Adamantan-1-yl)-2-(2-methylpyridoindolyl)acetamide Derivatives (8c–8f)
  • Examples : Compounds 8c, 8d, 8e, and 8f from .
  • Structural Features : Adamantane-acetamide conjugated with pyrido[4,3-b]indole heterocycles.
  • Key Data :

    Compound Molecular Weight Melting Point (°C) Yield (%)
    8c 511.04 256–258 68
    8d 477.03 246–248 64
    8e 491.06 260–262 72
    8f 495.04 230–232 74
  • Comparison: The pyridoindole moiety introduces aromaticity and planar geometry, contrasting with the flexible cyclohexylamine in the target compound.

Analogs with Alternative Adamantane Linkages

2-[4-(Adamantan-1-yl)phenoxy]-N-[2-(dimethylamino)ethyl]acetamide Hydrochloride ()
  • Molecular Formula : $ C{22}H{33}ClN2O2 $.
  • Structural Features: Phenoxy spacer between adamantane and acetamide; dimethylaminoethyl substituent.
  • Key Differences: Solubility: The phenoxy group increases hydrophobicity, while dimethylaminoethyl enhances water solubility via protonation. Pharmacokinetics: Extended linker may reduce blood-brain barrier penetration compared to the ethyl chain in the target compound .
1-(Adamantan-1-yl)-N-methylethanamine Hydrochloride ()
  • Molecular Formula : $ C{13}H{24}ClN $.
  • Structural Simplicity : Lacks the acetamide backbone, featuring a direct methyl-ethylamine linkage to adamantane.
  • Implications :
    • Reduced hydrogen-bonding capacity may limit target engagement but improve metabolic stability .
N-(Adamantan-1-yl)-2-chloroacetamide (–11)
  • Role : Key precursor for synthesizing adamantane-acetamide derivatives.
  • Crystal Data : Orthorhombic lattice ($ a = 9.3656 \, \text{Å}, b = 13.7515 \, \text{Å}, c = 18.7917 \, \text{Å} $) with high thermal stability .
  • Comparison: The chloro group in this precursor is replaced with cyclohexylamino in the target compound, altering electronic properties and reactivity .

Pharmacological and Industrial Relevance

  • Target Compound : Likely optimized for balanced lipophilicity and solubility, making it suitable for oral or injectable formulations.

Biological Activity

N-[1-(Adamantan-1-YL)ethyl]-2-(cyclohexylamino)acetamide hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Effects

Research has indicated that this compound exhibits a range of biological activities:

  • Antiviral Activity : Studies have shown that derivatives of adamantane can possess antiviral properties, particularly against influenza viruses. The mechanism often involves interference with viral replication processes .
  • Anticancer Potential : Some studies have suggested that similar compounds can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Compounds with adamantane structures are also investigated for their neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease due to their ability to modulate neurotransmitter systems.

The specific mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways critical for viral replication or cancer cell survival.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing neurotransmitter release and activity.

In Vitro Studies

A study investigating the compound's effects on cancer cell lines demonstrated a dose-dependent inhibition of cell growth. At concentrations of 10 µM and 25 µM, significant reductions in viability were observed, indicating potential anticancer properties.

Concentration (µM)Cell Viability (%)
0100
1070
2545

Molecular Docking Studies

In silico molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes implicated in disease processes, further supporting its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[1-(adamantan-1-yl)ethyl]-2-(cyclohexylamino)acetamide hydrochloride, and how can reaction yields be maximized?

  • Methodology : The compound can be synthesized via a multi-step procedure involving:

Amide coupling : React 1-adamantylethylamine with chloroacetyl chloride under basic conditions (e.g., triethylamine) to form N-[1-(adamantan-1-yl)ethyl]-2-chloroacetamide .

Substitution : Replace the chlorine atom with cyclohexylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .

Salt formation : Treat the free base with HCl in ethanol to precipitate the hydrochloride salt .

  • Yield Optimization : Use catalytic 4-dimethylaminopyridine (DMAP) during amide coupling to reduce reaction time and improve yields (typically 64–74% for analogous compounds) .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Analytical Methods :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and 0.1% trifluoroacetic acid to confirm purity (>98%) .
  • Spectroscopy : Compare 1H^1H NMR (e.g., δ 1.6–2.1 ppm for adamantane protons) and 13C^{13}C NMR (δ 170–175 ppm for carbonyl carbons) with literature data for adamantane-containing acetamides .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 389.265 for C20H _{20}H _{34}ClN3O_3O) .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • Targets : Prioritize assays based on structural analogs (e.g., adamantane derivatives targeting NMDA receptors or viral neuraminidases) .
  • Methods :

  • Receptor Binding : Radioligand displacement assays (e.g., 3H^3H-MK-801 for NMDA receptor antagonism) .
  • Enzyme Inhibition : Fluorescence-based neuraminidase inhibition assays (IC50_{50} determination) .

Advanced Research Questions

Q. How do steric effects from the adamantane and cyclohexyl groups influence the compound’s conformational stability and binding affinity?

  • Computational Analysis : Perform molecular dynamics (MD) simulations using software like Schrödinger Suite to model interactions with target proteins (e.g., NMDA receptors). The adamantane group’s rigidity may restrict rotational freedom, enhancing binding specificity .
  • Experimental Validation : Compare X-ray crystallography data (e.g., bond angles and torsion angles) of the target compound with analogs lacking bulky substituents .

Q. How can contradictory results in biological activity (e.g., variable IC50_{50} values across studies) be resolved?

  • Root Cause Analysis :

  • Purity Discrepancies : Re-analyze batches via LC-MS to rule out impurities .
  • Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%) .
  • Structural Confirmation : Verify stereochemistry via chiral HPLC or single-crystal X-ray diffraction .

Q. What strategies improve the compound’s bioavailability in preclinical models?

  • Formulation Approaches :

  • Lipid Nanoparticles : Encapsulate the hydrochloride salt in PEGylated liposomes to enhance solubility and reduce renal clearance .
  • Prodrug Design : Synthesize ester derivatives (e.g., acetylated cyclohexylamino group) for improved membrane permeability .
    • Pharmacokinetic Testing : Conduct in vivo studies in rodents to measure plasma half-life (t1/2_{1/2}) and AUC using LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.